molecular formula C13H27Cl2N3O2 B1500063 tert-Butyl 4-(3-aminoazetidin-1-yl)piperidine-1-carboxylate dihydrochloride CAS No. 1179361-59-1

tert-Butyl 4-(3-aminoazetidin-1-yl)piperidine-1-carboxylate dihydrochloride

Cat. No.: B1500063
CAS No.: 1179361-59-1
M. Wt: 328.3 g/mol
InChI Key: FQVOIYMFJPBHBY-UHFFFAOYSA-N
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Description

Tert-Butyl 4-(3-aminoazetidin-1-yl)piperidine-1-carboxylate dihydrochloride: is a chemical compound with the molecular formula C13H27Cl2N3O2 . It is a derivative of piperidine and contains an aminoazetidinyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The compound can be synthesized through several synthetic routes, including:

  • Nucleophilic Substitution Reaction: : Starting with tert-butyl piperidine-1-carboxylate, reacting it with 3-aminoazetidine under suitable conditions to introduce the aminoazetidinyl group.

  • Reduction of Piperidine Derivatives: : Reduction of appropriate piperidine derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Industrial Production Methods

In an industrial setting, the compound is typically produced through large-scale chemical reactions involving:

  • High-Pressure Reactors: : To handle the reaction conditions safely and efficiently.

  • Purification Techniques: : Such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

  • Oxidation: : Converting the amino group to a nitro group using oxidizing agents like potassium permanganate (KMnO4).

  • Reduction: : Reducing nitro groups to amino groups using reducing agents like tin (Sn) and hydrochloric acid (HCl).

  • Substitution Reactions: : Replacing functional groups with other atoms or groups, often using nucleophiles or electrophiles.

Common Reagents and Conditions

  • Oxidation: : KMnO4, Na2Cr2O7, H2O2.

  • Reduction: : Sn/HCl, LiAlH4, catalytic hydrogenation.

  • Substitution: : Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

  • Oxidation: : Nitro derivatives.

  • Reduction: : Amino derivatives.

  • Substitution: : Various substituted piperidine derivatives.

Scientific Research Applications

Tert-Butyl 4-(3-aminoazetidin-1-yl)piperidine-1-carboxylate dihydrochloride: has several applications in scientific research:

  • Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: : Studied for its potential biological activity and interactions with biological targets.

  • Medicine: : Investigated for its potential therapeutic properties, including its use in drug discovery and development.

  • Industry: : Employed in the production of various chemical products and materials.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways, which may include:

  • Enzyme Inhibition: : Acting as an inhibitor for certain enzymes, affecting biochemical pathways.

  • Receptor Binding: : Binding to specific receptors, influencing cellular responses.

Comparison with Similar Compounds

Tert-Butyl 4-(3-aminoazetidin-1-yl)piperidine-1-carboxylate dihydrochloride: is unique due to its specific structural features and potential applications. Similar compounds include:

  • tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate

  • tert-Butyl 4-(3-aminopiperidin-1-yl)piperidine-1-carboxylate

Properties

IUPAC Name

tert-butyl 4-(3-aminoazetidin-1-yl)piperidine-1-carboxylate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O2.2ClH/c1-13(2,3)18-12(17)15-6-4-11(5-7-15)16-8-10(14)9-16;;/h10-11H,4-9,14H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQVOIYMFJPBHBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2CC(C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90662499
Record name tert-Butyl 4-(3-aminoazetidin-1-yl)piperidine-1-carboxylate--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1179361-59-1
Record name tert-Butyl 4-(3-aminoazetidin-1-yl)piperidine-1-carboxylate--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-(3-aminoazetidin-1-yl)piperidine-1-carboxylate dihydrochloride
Reactant of Route 2
tert-Butyl 4-(3-aminoazetidin-1-yl)piperidine-1-carboxylate dihydrochloride
Reactant of Route 3
tert-Butyl 4-(3-aminoazetidin-1-yl)piperidine-1-carboxylate dihydrochloride
Reactant of Route 4
tert-Butyl 4-(3-aminoazetidin-1-yl)piperidine-1-carboxylate dihydrochloride
Reactant of Route 5
tert-Butyl 4-(3-aminoazetidin-1-yl)piperidine-1-carboxylate dihydrochloride
Reactant of Route 6
tert-Butyl 4-(3-aminoazetidin-1-yl)piperidine-1-carboxylate dihydrochloride

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